5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring amino acid. [] It is classified as an omega-amino acid due to the amino group being located at the terminal carbon of the pentanoic acid backbone. [] It plays a significant role in scientific research as a valuable tool in biochemistry, microbiology, and materials science. 5-Aminovaleric acid is a product of the metabolism of lysine by certain anaerobic bacteria, particularly some Clostridium species. [] This characteristic has led to its proposed use as a taxonomic marker for bacterial identification. []
5-Aminovaleric acid is a ninhydrin-positive compound, which means it reacts with ninhydrin to produce a colored product. [] Its solubility in water increases with increasing temperature, and the enthalpy of solution can be determined using the van't Hoff equation. [] The crystal structure of 5-Aminovaleric acid has been determined using synchrotron X-ray powder diffraction, revealing its molecular packing and intermolecular interactions. []
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